molecular formula C6H3ClN4O2 B13540626 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine

5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B13540626
M. Wt: 198.57 g/mol
InChI Key: VFPVYCBFQXUZNA-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material.

    Substitution Reaction: The starting material undergoes a substitution reaction with pyrrolidine or morpholine to obtain an intermediate compound.

    Reduction Reaction: The intermediate compound is then subjected to a reduction reaction to yield another intermediate.

    Acylation: The final step involves acylation with phenyl chloroformate to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides.

    Reduction Reactions: The nitro group at the 2-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C).

    Acylation Reactions: The compound can undergo acylation reactions to form amides or esters

Common Reagents and Conditions:

    Substitution Reactions: Pyrrolidine, morpholine, and other nucleophiles.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Acylation Reactions: Phenyl chloroformate, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound has shown significant biological activities, including antitumor properties. It is used in the design and synthesis of novel anticancer agents. Studies have demonstrated its ability to inhibit the growth of cancer cell lines, making it a promising candidate for further drug development .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions .

Industry: The compound is utilized in the development of fluorescent probes and sensors. Its unique photophysical properties make it suitable for applications in bioimaging and chemical sensing .

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to protein receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit tyrosine kinase activity, which plays a crucial role in cell signaling pathways involved in cancer progression. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

  • 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
  • 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
  • 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Comparison: 5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antitumor properties and greater potential for use in fluorescent probes. Its unique structural features make it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

5-chloro-2-nitropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3ClN4O2/c7-4-1-2-10-5(8-4)3-6(9-10)11(12)13/h1-3H

InChI Key

VFPVYCBFQXUZNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])N=C1Cl

Origin of Product

United States

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